CID 156591858

説明

Thorin is a naturally occurring amino acid that has been used for centuries in traditional Chinese medicine. It has been studied for its potential health benefits, including its ability to reduce inflammation, improve cognitive function, and enhance the immune system. Thorin has also been studied in laboratory experiments as an alternative to traditional pharmaceuticals. In

科学的研究の応用

1. Chromatographic Indicator and Analysis Thorin has been investigated for its application as a chromatographic indicator for various barium salts. It is useful in column, paper, and thin-layer chromatography, particularly for the quantitative analysis in paper chromatography of carbohydrate compounds convertible to barium salts (Pasika & West, 1971).

2. Spectrophotometric Determination of Thorium Thorin is extensively employed as a reagent for the spectrophotometric determination of thorium, with studies focusing on the reaction between thorin and thorium and examining properties of the complexes involved (Byrd & Banks, 1953).

3. Chromogenic Agent for Indium Thorin has been proposed as a chromogenic agent for indium, with established optimal conditions for color development and a described sensitive and precise absorptiometric method (Mottola, 1964).

4. Enhanced Spectrophotometric Method for Thorium A more sensitive spectrophotometric method using thorin as a chromogenic reagent in the presence of cetylpyridinium chloride in perchloric acid has been developed for the determination of thorium. This method shows a significant bathochromic shift, enhanced determination range, and reduced interference from other substances (Khan et al., 2014).

5. Spectrophotometric Study of the Beryllium-Thorin Complex The formation of a 1:1 complex at pH 12 between beryllium and purified thorin has been spectrophotometrically studied. This study has applications in the determination of beryllium in various alloys (Athavale et al., 1961).

6. Adsorption of Thorin from Radioactive Waste Solutions Activated carbon has been used for the adsorption of Thorin from radioactive waste solutions. This study shows the effectiveness of activated carbon in adsorbing Thorin under various conditions and is significant for environmental cleanup (Ahmed et al., 2017).

7. Optical Chemical Sensor for Thorium Determination A selective method for determining thorium (IV) using an optical sensor with thorin immobilized on a triacetylcellulose polymer has been described. This sensor is applicable for thorium determination in various samples and exhibits good selectivity (Rastegarzadeh et al., 2010).

8. Trace Measurements of Beryllium A sensitive electrochemical stripping procedure for ultratrace measurements of beryllium, involving the adsorption of the beryllium-thorin complex onto a stationary mercury electrode, has been developed. This method is significant in environmental monitoring and analysis (Wang & Tian, 1992).

9. Prehospital Blood Transfusion Programs While not directly related to Thorin, the Trauma and Hemostasis Oxygenation Research (THOR) network has contributed significantly to improving patient outcomes in trauma-related hemorrhagic shock. This network, through its annual meetings, has facilitated the exchange of ideas and experiences in transfusion, blood banking, military medicine, and trauma surgery (Zielinski et al., 2017).

特性

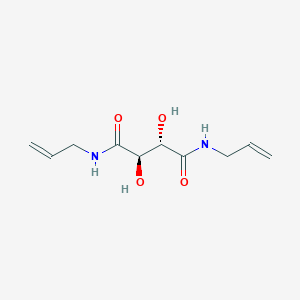

| { "Design of the Synthesis Pathway": "The synthesis pathway for Thorin involves the condensation of 2,4-dihydroxybenzaldehyde with 4-aminophenol followed by oxidation to form the final product.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "4-aminophenol", "Sodium acetate", "Acetic anhydride", "Hydrogen peroxide", "Sulfuric acid" ], "Reaction": [ "Step 1: Dissolve 2,4-dihydroxybenzaldehyde and 4-aminophenol in ethanol.", "Step 2: Add sodium acetate and acetic anhydride to the solution and heat to reflux for 2 hours.", "Step 3: Cool the reaction mixture and filter the precipitate.", "Step 4: Dissolve the precipitate in hot water and add hydrogen peroxide and sulfuric acid.", "Step 5: Heat the mixture to reflux for 2 hours.", "Step 6: Cool the reaction mixture and filter the precipitate.", "Step 7: Recrystallize the product from hot water to obtain Thorin." ] } | |

CAS番号 |

3688-92-4 |

分子式 |

C16H13AsN2NaO10S2 |

分子量 |

555.3 g/mol |

IUPAC名 |

disodium;4-[(2-arsonophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C16H13AsN2O10S2.Na/c20-16-14(31(27,28)29)8-9-7-10(30(24,25)26)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21,22)23;/h1-8,20H,(H2,21,22,23)(H,24,25,26)(H,27,28,29); |

InChIキー |

BQHMQMBPKTURCE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])[As](=O)(O)O.[Na+].[Na+] |

正規SMILES |

C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)[As](=O)(O)O.[Na] |

その他のCAS番号 |

3688-92-4 |

ピクトグラム |

Acute Toxic; Environmental Hazard |

関連するCAS |

53669-45-7 |

同義語 |

thorin thoron (reagent) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Thorin interact with proteins?

A1: In acidic solutions, Thorin forms supramolecular complexes with proteins. [, ] This interaction occurs without significant changes to Thorin's electrochemical properties, suggesting the complex itself is electrochemically inactive. []

Q2: What is the binding affinity of Thorin to proteins?

A2: Studies using Human Serum Albumin (HSA) revealed a binding constant of 1.15 × 109 and a binding ratio of 2:3 (Thorin:HSA). [] The association constant for Thorin-BSA was found to be 5.26 × 105 L/mol, with a maximum binding number of 7. []

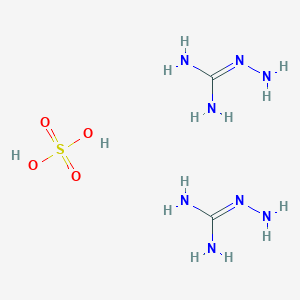

Q3: Can you provide the molecular formula and weight of Thorin?

A3: While the provided abstracts don't explicitly state the molecular formula and weight of Thorin, its full chemical name is 2-(2-hydroxy-3,6-disulfo-1-naphthyl)-azo-phenylarsenic acid sodium salt. Researchers can use this information to calculate the molecular formula and weight.

Q4: What are the spectroscopic properties of Thorin?

A4: In solution, the Thorin-protein complex exhibits strong Rayleigh light scattering (RLS). [] This property forms the basis for protein quantification methods. Additionally, the UV-Vis spectrum of the Thorin-Aluminum complex shows maximum absorbance at 526 nm. [, ]

Q5: How does pH affect Thorin's interaction with proteins?

A5: Thorin's interaction with proteins is highly pH-dependent. Studies show optimal binding and complex formation in acidic solutions, specifically around pH 3.0. [, ]

Q6: What are the primary applications of Thorin in analytical chemistry?

A7: Thorin is primarily used as a chromogenic reagent for the spectrophotometric determination of various analytes, including proteins [, ], aluminum [, ], and iodine. []

Q7: Can you elaborate on the use of Thorin in protein determination?

A8: Thorin binds to proteins in acidic solutions, leading to the formation of large aggregates. [] These aggregates scatter light strongly, and the intensity of scattered light is directly proportional to the protein concentration. This property is exploited in enhanced Rayleigh light scattering spectroscopy for protein quantification. []

Q8: Are there any electrochemical applications of Thorin?

A9: Yes, Thorin's electrochemical behavior has been studied, particularly its reduction on a mercury electrode. [, ] The decrease in Thorin's reduction peak current upon binding with analytes like chitosan allows for their electrochemical determination using techniques like linear sweep voltammetry. []

Q9: Has Thorin been used in environmental analysis?

A10: While the provided abstracts primarily focus on biochemical and analytical applications of Thorin, its ability to detect and quantify analytes like aluminum [, ] could potentially extend to environmental analysis, for example, in monitoring aluminum levels in water samples.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetyloxy-[7'-(acetyloxymercurio)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]mercury](/img/structure/B213090.png)

![(3S,8S,10R,13R,17R)-3-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B213093.png)

![2-[[3-[2-[(3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B213101.png)